N-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine is a complex organic compound that features a benzothiophene moiety, an azetidine ring, and a pyrimidine group
Mechanism of Action
Target of Action
Compounds containing similar moieties such as thiophene and imidazole have been reported to interact with a wide range of targets . These include kinases, estrogen receptors, and various microbial targets, suggesting a broad spectrum of potential interactions for Benzo[b]thiophen-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone.
Mode of Action
Based on the known activities of similar compounds, it can be inferred that this compound may interact with its targets to modulate their function .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biological pathways, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer pathways .
Pharmacokinetics
The solubility and reactivity of the thiophene moiety suggest that it may have good bioavailability .
Result of Action
Compounds with similar structures have been reported to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the activity of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost, yield, and environmental impact, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
N-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
3-amino-1-benzothiophene-2-carbonitriles: These compounds share the benzothiophene core and are known for their antimicrobial and antifungal activities.
Thiophene derivatives: These compounds are widely studied for their pharmacological properties, including anticancer and anti-inflammatory activities.
Uniqueness
N-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine is unique due to its combination of a benzothiophene moiety, an azetidine ring, and a pyrimidine group. This unique structure allows it to interact with a variety of biological targets and undergo diverse chemical reactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
1-benzothiophen-2-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c21-15(14-8-11-4-1-2-5-13(11)22-14)20-9-12(10-20)19-16-17-6-3-7-18-16/h1-8,12H,9-10H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVPXJGTYPXFHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3S2)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.